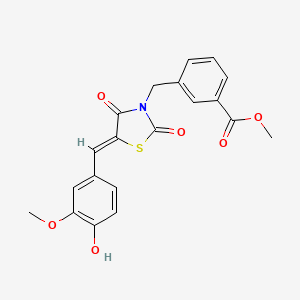

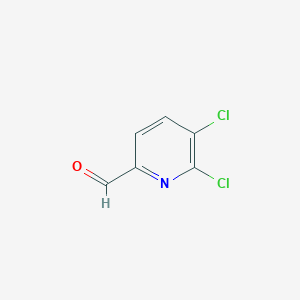

![molecular formula C9H9F3N4O2S B2361735 N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)甲磺酰胺 CAS No. 2034419-51-5](/img/structure/B2361735.png)

N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide” belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse pharmacological activities, including antimicrobial and antifungal effects .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis can be performed under microwave irradiation conditions .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives is characterized by a triazole ring fused with a pyridine ring . This structure allows these compounds to form specific interactions with different target receptors .科学研究应用

- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives based on the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold. These compounds were characterized using techniques like melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- In vitro antibacterial assays revealed that some of these derivatives exhibit moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin .

- Other trifluoromethyl-1,2,4-triazole derivatives have been explored as anticonvulsant drugs . While specific studies on our compound are limited, its structural similarity suggests potential in this area.

- A related compound, 22i , bearing a similar scaffold, exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. It also demonstrated potent c-Met kinase inhibition ability at the nanomolar level .

- Researchers have synthesized [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials. Although not directly related to our compound, this highlights the versatility of triazolo derivatives in diverse applications .

Antibacterial Activity

Anticonvulsant Properties

Anti-Tumor Activity

Energetic Materials

未来方向

The 1,2,4-triazolo[4,3-a]pyridine derivatives, including “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide”, have shown promising pharmacological activities, suggesting their potential as therapeutic agents . Future research could focus on further exploring their biological activities and developing more potent derivatives .

作用机制

Target of Action

The primary targets of the compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. In particular, c-Met is involved in cell proliferation, motility, and morphogenesis, while VEGFR-2 is a key player in angiogenesis .

Mode of Action

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell growth and survival . Molecular docking and dynamics simulations suggest that this compound binds to c-Met and VEGFR-2 proteins in a manner similar to foretinib .

Biochemical Pathways

The compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream signaling events that lead to cell proliferation, survival, and angiogenesis . This results in the inhibition of tumor growth and metastasis.

Result of Action

The action of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide results in the inhibition of cell growth and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .

属性

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N4O2S/c1-19(17,18)13-5-7-14-15-8-6(9(10,11)12)3-2-4-16(7)8/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGQOWFONMHERB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

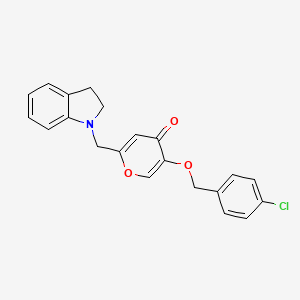

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide](/img/structure/B2361652.png)

![1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2361654.png)

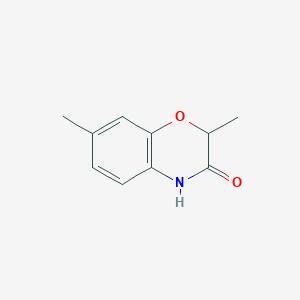

![3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2361655.png)

![6-Methyl-5-prop-2-enoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2361656.png)

![4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2361658.png)

![methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2361663.png)

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2361665.png)

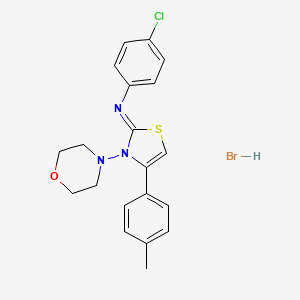

![5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2361672.png)